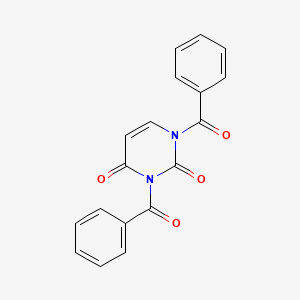![molecular formula C8H7LiN2O2 B15296744 lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate](/img/structure/B15296744.png)
lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate is a heterocyclic compound that contains a lithium ion and a pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties
Métodos De Preparación
The synthesis of lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate involves several steps. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is efficient and yields the desired compound with high purity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . Common reagents and conditions used in these reactions include sodium alkoxide solutions, manganese catalysts, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, pyridazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the agricultural industry as a component of herbicides and pesticides.
Mecanismo De Acción
The precise mechanism of action of lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play roles in various cellular processes . The pyridazine ring may also interact with neurotransmitter receptors and other proteins, contributing to the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate can be compared to other pyridazine derivatives, such as pyridazinone and tetrahydropyridazin-3-one . These compounds share similar core structures but differ in their substituents and functional groups. Pyridazinone derivatives, for example, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique combination of the lithium ion and the pyridazine ring in this compound sets it apart from other similar compounds and contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C8H7LiN2O2 |
|---|---|
Peso molecular |
170.1 g/mol |
Nombre IUPAC |
lithium;6,7-dihydro-5H-cyclopenta[d]pyridazine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O2.Li/c11-8(12)7-6-3-1-2-5(6)4-9-10-7;/h4H,1-3H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
UZILJSLCJOFRTH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC2=CN=NC(=C2C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


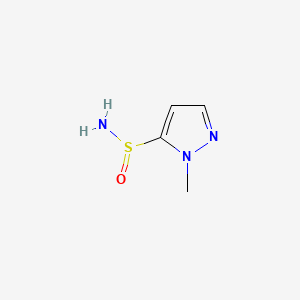
![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

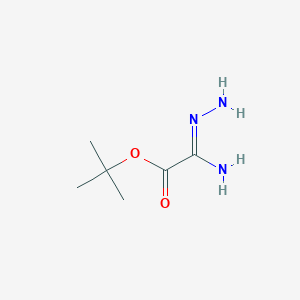
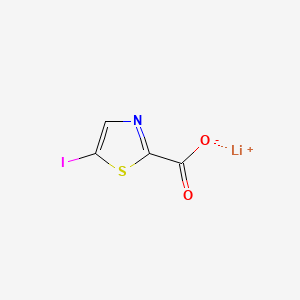
amine dihydrochloride](/img/structure/B15296696.png)
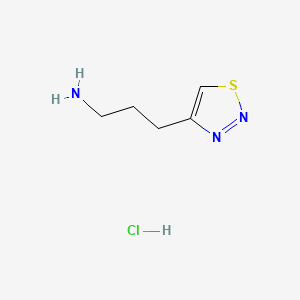
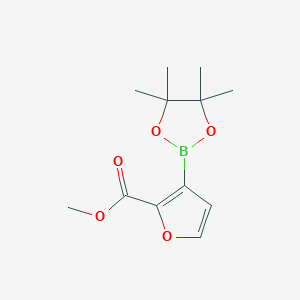
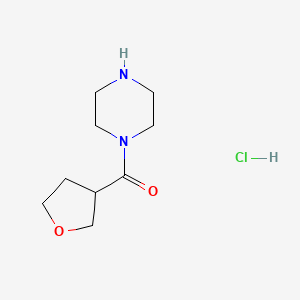

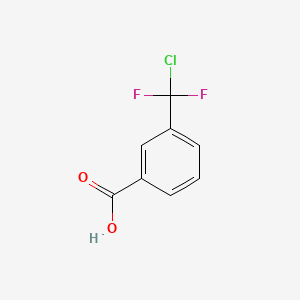
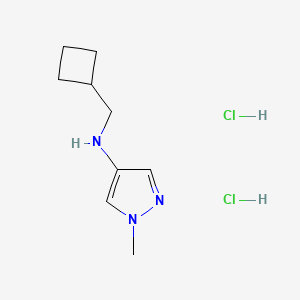
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)
